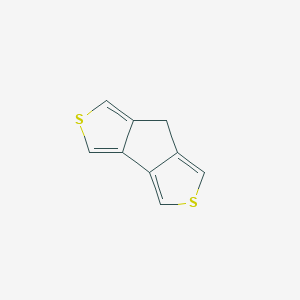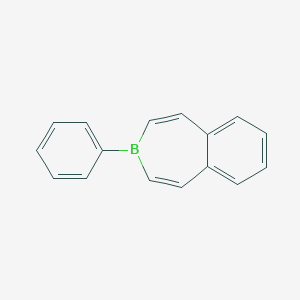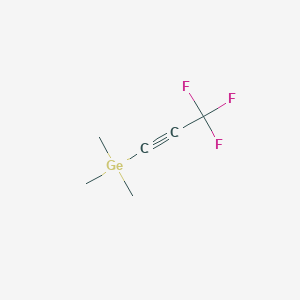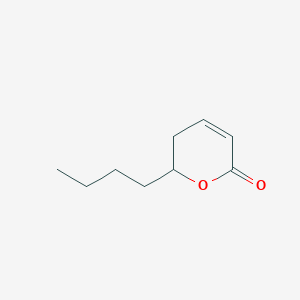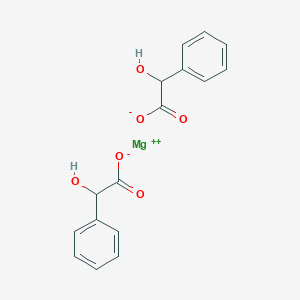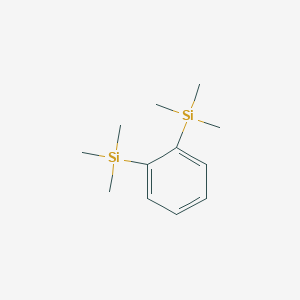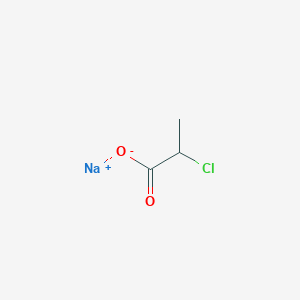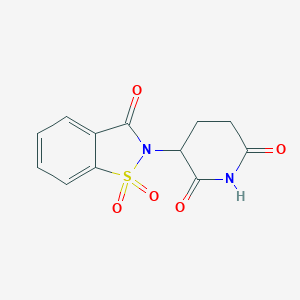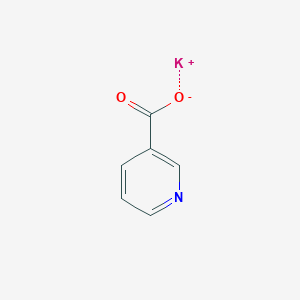
Potassium nicotinate
概要
説明
Potassium nicotinate is a compound that combines potassium and nicotinic acid. Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in energy metabolism and DNA repair . Potassium is an essential nutrient that plays key roles in maintaining cell function and regulating heart rhythm .
科学的研究の応用
Anti-arrhythmic Effects : A study from 1979 found that combined potassium and magnesium nicotinates exhibited pronounced anti-arrhythmic effects in rat and dog models. This suggests potential applications in managing heart rhythm disorders (Maksimovich et al., 1979).
Vasodilation and Cardiovascular Health : Research in 2001 and 2014 highlighted the role of nicorandil, a derivative of potassium nicotinate, as a vasodilator through potassium channel activation. It has been used in therapies for conditions like angina and hypertension, indicating its cardiovascular benefits (Ungureanu & Danila, 2001); (Tréchot, 2014).
Potential in Cancer Treatment : A 2014 study suggested the use of nicotinamide, a form of nicotinic acid, as a radiosensitizer in cancer therapy, specifically in the ARCON therapeutic strategy (Tréchot, 2014).
Impact on Ocular Health : A 2019 study discussed nicorandil's use as an ocular hypotensive agent, highlighting its potential applications in treating eye-related disorders (Tréchot, Conart, & Tréchot, 2019).
Liver Toxicity at High Doses : A study from 1973 reported the potential hepatic injury from high doses of nicotinamide, a derivative of nicotinic acid, underscoring the importance of dosage consideration in its application (Winter & Boyer, 1973).
Role in Tobacco Cultivation : Research in 2008 examined the effects of potassium levels on nicotine content in tobacco leaves, indicating an agricultural application of potassium in crop cultivation (Liu Huashan, 2008).
Dermatological Applications : A 2014 study reviewed the use of nicotinamide in treating skin diseases like acne and rosacea, suggesting its utility in dermatology (Rolfe, 2014).
Prophylactic Effects in Surgery : A 2001 study showed the prophylactic effect of nicorandil on intra-operative myocardial ischemia in patients undergoing major abdominal surgery (Kaneko et al., 2001).
Additional Therapeutic Benefits : A 2005 paper highlighted nicorandil's multi-faceted role as an antianginal agent with potential for wider therapeutic applications beyond its original indications (Barbato, 2005).
Treatment of Coronary Heart Disease : A 2014 review emphasized nicorandil's anti-ischemic and cardioprotective properties in treating various forms of coronary heart disease (Nifontov & Andreev, 2014).
Nicotinamide in Clinical Care : The 2009 paper explored the role of nicotinamide in cellular energy metabolism and its potential in treating diseases like diabetes and aging-related disorders (Maiese et al., 2009).
Cardiotropic Effects : A study from 1985 compared the therapeutic effects of potassium and magnesium nicotinates on postinfarction arrhythmia, suggesting a beneficial impact on heart health (Aksel'rod et al., 1985).
Stem Cell Research : A 2018 study found that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, indicating its significance in stem cell research and therapy (Meng et al., 2018).
Safety of High-Dose Nicotinamide : A 2000 review addressed the safety of high-dose nicotinamide, particularly in the context of diabetes prevention, highlighting its therapeutic index and potential toxic effects at very high doses (Knip et al., 2000).
Agricultural Applications : A 2013 study correlated the amount of phosphorus applied with the quality of flue-cured tobacco, suggesting the role of potassium nicotinate in agricultural practices (Kuang et al., 2013).
Effect on Overactive Bladder : A 2008 study investigated the effects of nicorandil on overactive bladder in animal models, demonstrating its potential in urological conditions (Kamiyama et al., 2008).
G Protein Activation : A 2014 study showed that nicotinic acid and nicotinamide activate GPER-mediated signaling in cancer cells and fibroblasts, broadening the understanding of their biological action (Santolla et al., 2014).
Radiosensitization : The 1997 study emphasized the importance of drug dose and timing in using nicotinamide as a radiosensitizer in cancer treatment, highlighting its potential in enhancing radiation therapy (Horsman et al., 1997).
Safety and Hazards
While specific safety data for potassium nicotinate is not available, general safety measures for handling potassium compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and keeping away from clothing and other combustible materials .
将来の方向性
Potassium channels, which are potential targets of potassium nicotinate, represent an under-exploited therapeutic target with potential for future drug development . Strategies for targeting different types of potassium channels as potential targets for synthetic and natural molecules therapy could be discussed .
特性
IUPAC Name |
potassium;pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.K/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVUZYEOJQHNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent) | |
| Record name | Nicotinic acid, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10167855 | |
| Record name | Nicotinic acid, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium nicotinate | |
CAS RN |
16518-17-5 | |
| Record name | Nicotinic acid, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



